REACTION_CXSMILES
|
[C:1]([CH2:3][C:4]([OH:6])=O)#N.[Cl:7][C:8]1[CH:15]=[CH:14][CH:13]=[CH:12][C:9]=1C=O.[C:16]([O-])(=O)C.[NH4+:20].[OH2:21]>C1(C)C=CC=CC=1>[C:16]([C:3](=[CH:1][C:13]1[CH:14]=[CH:15][C:8]([Cl:7])=[CH:9][CH:12]=1)[C:4]([OH:6])=[O:21])#[N:20] |f:2.3|
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
C(#N)CC(=O)O
|
Name
|
|
Quantity
|
2.97 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(C=O)C=CC=C1
|
Name
|
|
Quantity
|
300 mg
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[NH4+]
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
with reflux
|
Type
|
CUSTOM
|
Details
|
After completion of the water separation (about 3 hours)
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
usually precipitates in crystalline form
|
Type
|
FILTRATION
|
Details
|
After filtration
|
Type
|
WASH
|
Details
|
the crude product is washed with sufficient water
|
Type
|
CUSTOM
|
Details
|
If no product precipitates
|
Type
|
CONCENTRATION
|
Details
|
the mixture is concentrated
|
Type
|
WASH
|
Details
|
the remaining solids are washed with sufficient water
|
Type
|
CUSTOM
|
Details
|
The crude product is repeatedly recrystallised from a mixture of alcohol (methanol) and water
|
Type
|
CUSTOM
|
Details
|
Further purification
|
Type
|
CONCENTRATION
|
Details
|
The eluate is concentrated at room temperature, in the course of which the purified product
|
Type
|
CUSTOM
|
Details
|
precipitates in crystalline form
|
Type
|
FILTRATION
|
Details
|
After filtering
|
Type
|
CUSTOM
|
Details
|
drying in a vacuum, 3.35 g (78% of the
|
Name
|
|
Type
|
product
|
Smiles
|
C(#N)C(C(=O)O)=CC1=CC=C(C=C1)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[C:1]([CH2:3][C:4]([OH:6])=O)#N.[Cl:7][C:8]1[CH:15]=[CH:14][CH:13]=[CH:12][C:9]=1C=O.[C:16]([O-])(=O)C.[NH4+:20].[OH2:21]>C1(C)C=CC=CC=1>[C:16]([C:3](=[CH:1][C:13]1[CH:14]=[CH:15][C:8]([Cl:7])=[CH:9][CH:12]=1)[C:4]([OH:6])=[O:21])#[N:20] |f:2.3|
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
C(#N)CC(=O)O
|
Name
|
|
Quantity
|
2.97 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(C=O)C=CC=C1
|
Name
|
|
Quantity
|
300 mg
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[NH4+]
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
with reflux
|
Type
|
CUSTOM
|
Details
|
After completion of the water separation (about 3 hours)
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
usually precipitates in crystalline form
|
Type
|
FILTRATION
|
Details
|
After filtration
|
Type
|
WASH
|
Details
|
the crude product is washed with sufficient water
|
Type
|
CUSTOM
|
Details
|
If no product precipitates
|
Type
|
CONCENTRATION
|
Details
|
the mixture is concentrated
|
Type
|
WASH
|
Details
|
the remaining solids are washed with sufficient water
|
Type
|
CUSTOM
|
Details
|
The crude product is repeatedly recrystallised from a mixture of alcohol (methanol) and water
|
Type
|
CUSTOM
|
Details
|
Further purification
|
Type
|
CONCENTRATION
|
Details
|
The eluate is concentrated at room temperature, in the course of which the purified product
|
Type
|
CUSTOM
|
Details
|
precipitates in crystalline form
|
Type
|
FILTRATION
|
Details
|
After filtering
|
Type
|
CUSTOM
|
Details
|
drying in a vacuum, 3.35 g (78% of the
|
Name
|
|
Type
|
product
|
Smiles
|
C(#N)C(C(=O)O)=CC1=CC=C(C=C1)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |